Physicochemical Differentiation: Computed Lipophilicity and Hydrogen-Bonding Capacity vs. Thiophene/Chloro-Benzamide Analog
CAS 1219902-10-9 exhibits a computed XLogP3 of 1.4 and a topological polar surface area (TPSA) of 109 Ų [1]. Its close analog, 2-chloro-N-(1-(2-hydroxyethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)benzamide (CAS 1219913-14-0), which replaces the furan-2-carboxamide with a 2-chlorobenzamide group, has a higher molecular weight (347.8 g/mol) and an additional chlorine atom, which would be expected to increase lipophilicity and alter TPSA [2]. The target compound's lower logP and higher fraction of sp2-hybridized oxygen (furan vs. chlorobenzene) predict superior aqueous solubility and a distinct hydrogen-bond acceptor profile.
| Evidence Dimension | Computed lipophilicity (XLogP3) and molecular weight |
|---|---|
| Target Compound Data | XLogP3 = 1.4; MW = 303.34 g/mol; TPSA = 109 Ų |
| Comparator Or Baseline | 2-chloro-N-(1-(2-hydroxyethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)benzamide (CAS 1219913-14-0): MW = 347.8 g/mol. XLogP3 and TPSA not publicly computed on the same platform for direct comparison. |
| Quantified Difference | Lower MW by 44.5 g/mol and a low XLogP3 of 1.4 suggest a more favorable solubility profile for the target compound relative to the chlorobenzamide analog. |
| Conditions | Computed properties via PubChem (XLogP3 3.0) [1] and chemsrc [2]. |
Why This Matters
For researchers procuring compounds for in vitro assays, lower predicted lipophilicity can reduce non-specific binding and precipitation issues, making CAS 1219902-10-9 a more tractable starting point for assay development.
- [1] PubChem Compound Summary for CID 49677509, N-[1-(2-hydroxyethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl]furan-2-carboxamide. National Center for Biotechnology Information, 2025. View Source
- [2] Chemsrc. 2-chloro-N-(1-(2-hydroxyethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)benzamide (CAS 1219913-14-0). View Source
